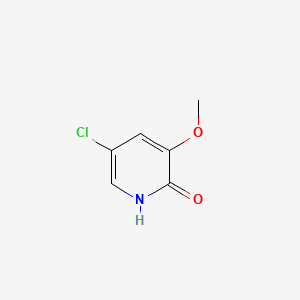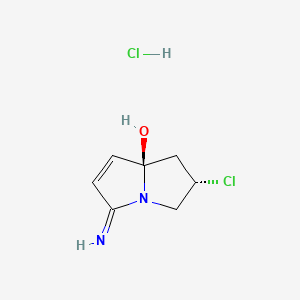
Acide 6-chloro-2-(3-méthylphényl)quinoléine-4-carboxylique
Vue d'ensemble
Description
“6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C17H12ClNO2 . It is used in proteomics research .
Synthesis Analysis
The synthesis of quinoline derivatives, including “6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid”, involves various chemical reactions. For instance, heteroaromatic tosylates and phosphates are suitable electrophiles in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . These reactions are performed at low temperature allowing good functional group tolerance with full conversion within minutes .Molecular Structure Analysis
The molecular structure of “6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid” can be represented by the InChI code: 1S/C17H12ClNO2/c1-10-3-2-4-11(7-10)16-9-14(17(20)21)13-8-12(18)5-6-15(13)19-16/h2-9H,1H3,(H,20,21) .Chemical Reactions Analysis
The chemical reactions involving “6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid” include oxidative dehydrogenation of tetrahydroquinolines to afford quinolines . This reaction can proceed efficiently with ambient air at room temperature .Physical And Chemical Properties Analysis
The physical form of “6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid” is solid . It has a molecular weight of 297.74 .Applications De Recherche Scientifique
Synthèse de médicaments
La quinoléine, un composant clé de ce composé, est utilisée comme un modèle central pour la synthèse de divers médicaments . La structure unique de la quinoléine lui permet de participer à la fois aux réactions de substitution électrophile et nucléophile , ce qui en fait un élément de construction polyvalent dans la conception de médicaments.
Activité antituberculeuse
Les composés incorporant le système cyclique de la quinoléine ont montré un potentiel dans l'activité antituberculeuse . Cela suggère que l'« acide 6-chloro-2-(3-méthylphényl)quinoléine-4-carboxylique » pourrait potentiellement être utilisé dans le développement de nouveaux médicaments antituberculeux.
Activité antiplasmodiale
Les composés à base de quinoléine ont également démontré une activité antiplasmodiale , indiquant une utilisation potentielle dans le traitement du paludisme.
Activité antibactérienne
Les propriétés antibactériennes des dérivés de la quinoléine suggèrent que ce composé pourrait être exploré pour une utilisation dans les médicaments antibactériens.
Activité antifongique
Il a été constaté que les composés quinoléiques présentent des propriétés antifongiques , suggérant des applications potentielles dans les médicaments antifongiques.
Activité anticancéreuse
Les dérivés de la quinoléine ont montré un potentiel dans l'activité anticancéreuse , indiquant que l'« this compound » pourrait être utilisé dans la recherche sur le cancer et le développement de médicaments.
Activité anti-inflammatoire
Les propriétés anti-inflammatoires des composés quinoléiques suggèrent des applications potentielles dans le développement de médicaments anti-inflammatoires.
Activité antioxydante
Les composés à base de quinoléine ont démontré des activités antioxydantes , suggérant une utilisation potentielle dans le développement de médicaments antioxydants.
Mécanisme D'action
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
As a quinoline derivative, it may potentially influence a variety of biochemical pathways
Pharmacokinetics
Its bioavailability, metabolism, and excretion patterns remain to be determined .
Result of Action
As a quinoline derivative, it may exhibit a range of biological activities . .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid in laboratory experiments is its low toxicity. In addition, 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid is relatively inexpensive and easy to obtain. However, the effects of 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid are not yet fully understood, and further research is needed to determine its full potential.
Orientations Futures
The future of 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid is promising, and there are a number of potential future directions for research. These include further investigations into its potential as a treatment for Alzheimer's disease and other neurological disorders, as well as its potential use as an antimicrobial agent and catalyst in organic synthesis reactions. In addition, further research is needed to better understand the biochemical and physiological effects of 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid and to determine its optimal dosage and usage.
Propriétés
IUPAC Name |
6-chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-10-3-2-4-11(7-10)16-9-14(17(20)21)13-8-12(18)5-6-15(13)19-16/h2-9H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSCJHCAYOGRHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391681 | |
| Record name | 6-chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
724749-61-5 | |
| Record name | 6-Chloro-2-(3-methylphenyl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=724749-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[(2-Nitrophenyl)amino]propanoic acid](/img/structure/B1608458.png)






![9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-3H-purine-2,6-dione](/img/structure/B1608471.png)